Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

説明

Chemical Identity and Nomenclature

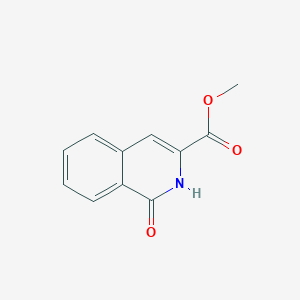

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic organic compound characterized by a partially hydrogenated isoquinoline core functionalized with a ketone group at position 1 and a methyl ester at position 3. Its systematic IUPAC name is methyl 1-oxo-1,2-dihydro-3-isoquinolinecarboxylate , reflecting the positions of its key substituents (Figure 1).

Table 1: Key Identifiers and Synonyms

| Property | Value |

|---|---|

| CAS Registry Number | 69454-42-8 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Synonyms | MFCD10655727, SCHEMBL1872809, UCA45442 |

The compound’s structure combines a bicyclic aromatic system (isoquinoline) with partial saturation at the 1,2-positions, rendering it a 1,2-dihydroisoquinoline derivative. The methyl ester group at position 3 introduces both steric and electronic effects, influencing reactivity and intermolecular interactions.

Historical Context in Heterocyclic Chemistry

The synthesis and study of isoquinoline derivatives began in the late 19th century, with the isolation of isoquinoline itself from coal tar in 1885. This compound emerged as part of efforts to functionalize the isoquinoline scaffold for medicinal and materials science applications. Key milestones include:

- Pomeranz–Fritsch Cyclization : A classical method for synthesizing isoquinoline derivatives, later modified to access dihydroisoquinolines.

- Bischler–Napieralski Reaction : Used to prepare 3,4-dihydroisoquinolines, which can be oxidized or further functionalized to yield 1-oxo derivatives.

- Modern Modifications : Innovations in Lewis acid catalysis (e.g., trimethylsilyl triflate) enabled efficient cyclization of dimethylacetals to 1,2-dihydroisoquinolines under mild conditions.

This compound’s development reflects broader trends in heterocyclic chemistry, where partial hydrogenation and carboxylate functionalization are leveraged to tune bioactivity and physicochemical properties.

Position within Isoquinoline-Based Compound Classifications

This compound belongs to a subset of isoquinoline derivatives defined by:

- Degree of Saturation :

- Fully aromatic isoquinolines : Planar, fully unsaturated systems (e.g., isoquinoline itself).

- Dihydroisoquinolines : Partially hydrogenated, with reduced reactivity at specific positions (e.g., 1,2-dihydro derivatives).

- Tetrahydroisoquinolines : Fully saturated analogs prominent in natural alkaloids (e.g., morphine, papaverine).

- Functionalization Patterns :

Table 2: Classification of Select Isoquinoline Derivatives

| Compound Class | Key Features | Example |

|---|---|---|

| Aromatic Isoquinolines | Fully unsaturated, planar | Isoquinoline |

| 1,2-Dihydroisoquinolines | Partial saturation at 1,2-positions | This compound |

| Tetrahydroisoquinolines | Fully saturated, chiral centers | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline |

Structural Significance in Carboxylate-Functionalized Heterocycles

The methyl ester group at position 3 confers unique properties:

- Electronic Effects : The electron-withdrawing carboxylate stabilizes the partially saturated ring system, influencing resonance and charge distribution.

- Synthetic Versatility : The ester serves as a handle for hydrolysis to carboxylic acids or transesterification, enabling diversification into prodrugs or bioactive analogs.

- Biological Relevance : Carboxylate-functionalized heterocycles are common in pharmaceuticals (e.g., NSAIDs, β-lactam antibiotics), where they mediate target interactions.

Figure 1: Structural Features

O

||

1-Oxo─C─N─C(3)-COOCH₃

| \

C────C (aromatic ring)

The 1-oxo group and methyl ester at position 3 define the compound’s reactivity and applications in drug design.

特性

IUPAC Name |

methyl 1-oxo-2H-isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYAPCOWWDVERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate can be synthesized through several organic synthesis methods. One common method involves the reaction of 2-carboxymethylbenzaldehyde with hippuric acid in the presence of methanol and potassium hydroxide. The reaction mixture is heated to 65°C for one hour to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.

化学反応の分析

Types of Reactions

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

Chemical Applications

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Key Reactions

- Substitution Reactions : The compound can undergo nucleophilic substitutions, allowing the introduction of different functional groups.

- Reduction Reactions : The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.

- Oxidation Reactions : It can be oxidized to form more complex structures, expanding its utility in synthetic chemistry.

Biological Applications

Research has indicated that this compound exhibits biological activities that are being explored for therapeutic purposes.

Anticancer Activity

Studies have shown that derivatives of this compound demonstrate promising anticancer properties. For instance, the compound has been tested against various cancer cell lines such as MCF-7 (breast cancer) and has shown significant cytotoxic effects.

Case Study: Anticancer Activity

In vitro studies evaluated the compound's effect on MCF-7 cells. The cells were treated with varying concentrations of the compound, and cell viability was assessed using the MTT assay. The results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .

Medicinal Chemistry

The compound is being investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for developing novel therapeutic agents.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Useful in substitution and reduction reactions |

| Biology | Anticancer activity | Significant cytotoxic effects on MCF-7 cells |

| Medicinal Chemistry | Potential drug development | May inhibit enzymes/receptors involved in disease |

作用機序

The mechanism of action of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain enzymes in cancer cells, leading to reduced cell proliferation and increased apoptosis .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to the 1-oxo-1,2-dihydroisoquinoline carboxylate family. Key structural analogs and their distinguishing features are summarized below:

Key Observations

Positional Isomerism: Moving the carboxylate from position 3 to 4 (e.g., Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate) alters biological source and activity, shifting from synthetic antiviral scaffolds to natural alkaloids .

Substituent Effects: Electron-withdrawing groups (e.g., bromo, nitro) enhance electrophilic reactivity, enabling cross-coupling or nucleophilic substitution .

Synthetic Yields :

- Oxidation with DDQ yields 22% , while rhodium-catalyzed methods improve efficiency (49%) .

- Bromination via NBS achieves 64% yield , highlighting the impact of optimized conditions.

Biological Relevance: The 1-oxo-1,2-dihydroisoquinoline core is critical for protease inhibition, as seen in West Nile Virus studies . Fully hydrogenated analogs (e.g., 1,2,3,4-tetrahydro derivatives) show reduced planarity and altered bioactivity .

Reactivity Comparison

- Chlorination: Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate reacts with POCl₃ to form methyl 4-chloroisoquinoline-2-carboxylate, demonstrating the lability of the 1-oxo group .

- Aromatization: Microwave-assisted synthesis enables rapid cyclization and subsequent chlorination/aromatization to isoquinoline derivatives .

生物活性

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article delves into the mechanisms of action, research findings, and comparative analysis with similar compounds.

Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 203.19 g/mol. Its structure features a dihydroisoquinoline core, which is crucial for its biological activity. The compound acts as an important intermediate in organic synthesis, facilitating the development of various bioactive molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth. For instance, it has shown potential as a CYP1A2 inhibitor, which is significant for drug metabolism and interactions.

- Apoptosis Induction : It may promote apoptosis in cancer cells by modulating pathways related to cell survival and death.

Anticancer Properties

This compound has been evaluated for its anticancer effects against various human cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 16.5 | |

| HL-60 (Leukemia) | Not specified | |

| LNCaP (Prostate Cancer) | Not specified | |

| PC3 (Prostate Cancer) | Not specified |

In studies, the compound exhibited promising antiproliferative activity against these cancer cell lines, suggesting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds in the isoquinoline family:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | Hydroxy derivative | Enhanced solubility and bioactivity |

| Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Similar structure | Different carboxylate position |

| N-Alkylated 3,4-dihydroisoquinolinones | Dihydroisoquinoline core | Varying substituents on nitrogen |

The unique substitution pattern of this compound contributes to its distinct pharmacological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of this compound:

- In vitro Studies : A study demonstrated that this compound effectively inhibited cell proliferation in MCF-7 cells at concentrations around 16.5 µM. These findings suggest that further investigation into its mechanism could yield insights into new cancer therapies .

- Structure-Aactivity Relationship (SAR) : Investigations into the SAR of isoquinoline derivatives indicate that modifications to the core structure can significantly influence their biological activity. This emphasizes the need for ongoing research into optimizing these compounds for better efficacy against target diseases .

Q & A

Q. Basic Research Focus

- 1H NMR : Key peaks include δ 3.92 (s, 3H, methyl ester) and aromatic protons at δ 7.52–8.41, confirming the bicyclic core .

- HRMS : Validate molecular weight (C11H9NO3Na, [M+Na]+ = 226.0475) .

Advanced Research Focus - X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Define puckering coordinates (Cremer-Pople parameters) to analyze non-planar ring distortions .

- ORTEP-3 : Generate graphical representations of thermal ellipsoids for precise bond-length/angle measurements .

What analytical strategies resolve contradictions in reported synthetic yields?

Advanced Research Focus

Contradictory yields (e.g., 22% vs. 49%) arise from:

- Catalyst Efficiency : Rhodium’s superior π-backbonding vs. DDQ’s stoichiometric oxidation .

- Reaction Monitoring : Employ LC-MS to track intermediates and optimize reaction time.

- Scale-Up : Continuous flow systems (as suggested for industrial analogs) improve reproducibility by minimizing side reactions .

How does structural modification at the 4- or 7-position alter biological activity?

Q. Advanced Research Focus

- SAR Studies : Methyl or phenoxy substitutions at the 7-position (e.g., Roxadustat Impurity 9) enhance interactions with proteases or kinases .

- Functionalization : Bromination at position 1 (Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate) introduces steric effects, altering binding affinity .

Methodology : Use molecular docking (e.g., AutoDock) paired with in vitro assays (e.g., enzyme inhibition) to validate target engagement .

What are the best practices for impurity profiling and stability testing?

Q. Basic Research Focus

- HPLC-MS : Identify impurities like de-esterified analogs or oxidation byproducts (e.g., 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid) .

- Forced Degradation : Expose to heat, light, and pH extremes to assess stability. Monitor degradation via TLC or UPLC .

How can computational tools predict reactivity and regioselectivity in derivatization?

Q. Advanced Research Focus

- DFT Calculations : Model transition states for reactions like electrophilic substitution at the 4-position. Use Gaussian or ORCA to predict activation barriers .

- Machine Learning : Train models on existing isoquinoline datasets to forecast reaction outcomes (e.g., regioselectivity in nitration) .

What crystallographic databases or software are essential for comparative structural analysis?

Q. Advanced Research Focus

- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogs (e.g., Methyl 2-methylbenzo[d]thiazole-5-carboxylate) .

- SHELXTL : Refine high-resolution data for twinned crystals or low-symmetry space groups .

How do solvent and temperature affect cyclization during synthesis?

Q. Basic Research Focus

- Solvent Polarity : Polar aprotic solvents (dioxane) stabilize intermediates in DDQ-mediated dehydrogenation .

- Temperature : Elevated temperatures (60°C in Rh-catalyzed reactions) accelerate kinetics but may promote side reactions .

What in vitro models are suitable for evaluating its pharmacological potential?

Q. Basic Research Focus

- Cancer Models : Test cytotoxicity against HeLa or MCF-7 cell lines. Use IC50 values to compare with reference drugs .

- Enzyme Assays : Screen against West Nile virus NS2B-NS3 protease, leveraging its structural similarity to known inhibitors .

How can researchers address discrepancies in NMR data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。